Mif-IN-5
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Overview
Description
Mif-IN-5, also known as compound 1d, is a highly effective and reversible competitive inhibitor of macrophage migration inhibitory factor. Macrophage migration inhibitory factor is a multifunctional cytokine involved in various inflammatory and immune responses. This compound exhibits an IC50 of 4.8 micromolar and a Ki value of 3.3 micromolar .
Preparation Methods
The synthesis of Mif-IN-5 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of a triazole ring, which is a key structural component of this compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Mif-IN-5 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Mif-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of macrophage migration inhibitory factor and its effects on various chemical pathways.
Biology: Employed in research to understand the role of macrophage migration inhibitory factor in cellular processes and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and cancers.
Industry: Utilized in the development of new drugs targeting macrophage migration inhibitory factor and related pathways
Mechanism of Action
Mif-IN-5 exerts its effects by competitively inhibiting the activity of macrophage migration inhibitory factor. It binds to the active site of macrophage migration inhibitory factor, preventing its interaction with its natural substrates. This inhibition disrupts the downstream signaling pathways mediated by macrophage migration inhibitory factor, leading to reduced inflammation and immune responses. The molecular targets involved include the active site of macrophage migration inhibitory factor and associated signaling molecules .
Comparison with Similar Compounds
Mif-IN-5 is unique compared to other macrophage migration inhibitory factor inhibitors due to its high potency and reversible competitive inhibition. Similar compounds include:
ISO-1: A prototypical macrophage migration inhibitory factor inhibitor with lower potency compared to this compound.
Compound 11: Another macrophage migration inhibitory factor inhibitor identified through virtual screening with marked anti-inflammatory efficacy.
Allosteric inhibitors: Compounds that inhibit macrophage migration inhibitory factor through allosteric mechanisms rather than competitive inhibition .
This compound stands out due to its specific binding affinity and reversible inhibition, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14FN5O2 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H14FN5O2/c19-14-8-13(5-6-17(14)25)24-10-12(22-23-24)9-20-18(26)16-7-11-3-1-2-4-15(11)21-16/h1-8,10,21,25H,9H2,(H,20,26) |
InChI Key |
OMRZIIIHHRUMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC(=C(C=C4)O)F |
Origin of Product |
United States |
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